REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([CH:9]=[CH:10][C:11]2[CH:16]=[CH:15][C:14]([N+:17]([O-])=O)=[CH:13][CH:12]=2)=[CH:5][C:4]=1[O:20][CH3:21]>CN(C)C=O.[Pd]>[CH3:21][O:20][C:4]1[CH:5]=[C:6]([CH2:9][CH2:10][C:11]2[CH:12]=[CH:13][C:14]([NH2:17])=[CH:15][CH:16]=2)[CH:7]=[CH:8][C:3]=1[O:2][CH3:1]
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Name
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1,2-Dimethoxy-4-[2-(4-nitrophenyl)ethenyl]benzene
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Quantity
|
12.1 g
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Type
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reactant
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Smiles
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COC1=C(C=C(C=C1)C=CC1=CC=C(C=C1)[N+](=O)[O-])OC
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Name
|
|
Quantity
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120 mL
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Type
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solvent
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Smiles
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CN(C=O)C
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Name
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|
Quantity
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2 g
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Type
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catalyst
|
Smiles
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[Pd]
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Conditions are dynamic
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1
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Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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The reaction mixture was concentrated in vacuo
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Type
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CUSTOM
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Details
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to give a solid
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Type
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CUSTOM
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Details
|
The solid was recrystallized from MeOH (400 mL)
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Name
|
|
Type
|
product
|
Smiles
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COC=1C=C(C=CC1OC)CCC1=CC=C(C=C1)N
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Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.026 mol | |
AMOUNT: MASS | 6.8 g | |
YIELD: PERCENTYIELD | 63% | |
YIELD: CALCULATEDPERCENTYIELD | 61.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |